molecular formula C15H14Cl2OS2 B2880918 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol CAS No. 15446-09-0

1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol

Cat. No.: B2880918
CAS No.: 15446-09-0
M. Wt: 345.3
InChI Key: OKDMLEKFSFOUCE-UHFFFAOYSA-N
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Description

1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol ( 15446-09-0) is a chemical compound with the molecular formula C15H14Cl2OS2 and a molecular weight of 345.30 . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Structurally, this compound features a propan-2-ol core symmetrically substituted with (4-chlorophenyl)sulfanyl groups at the 1 and 3 positions. This structure is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel antifungal agents. The molecule shares a key structural motif with the widely used antifungal drug Fluconazole, specifically the 1,3-bis(aryl)-propan-2-ol scaffold . Fluconazole and its derivatives act by inhibiting the fungal enzyme 14-α lanosterol demethylase, a critical component in the biosynthesis of ergosterol, an essential lipid component of the fungal cell membrane . Researchers are actively exploring modifications to the aromatic rings and the heteroatom in this scaffold to create more potent derivatives that can overcome emerging microbial resistance . As a research chemical, 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol serves as a valuable intermediate or precursor for the synthesis of such analogs, allowing for the investigation of structure-activity relationships to enhance efficacy, improve pharmacokinetic parameters, and refine safety profiles . The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDMLEKFSFOUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-chlorothiophenol with 1,3-dichloropropan-2-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon atoms of the dichloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl groups or to convert the sulfanyl groups to thiols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or dechlorinated products.

    Substitution: Formation of alkyl or aryl derivatives.

Scientific Research Applications

1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is not fully understood. it is believed to interact with various molecular targets through its sulfanyl and hydroxyl groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function or activity. Additionally, the compound’s chlorophenyl groups may contribute to its overall biological activity by enhancing its lipophilicity and facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Variants: (R)- and (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol

These enantiomers share the core structure of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol but differ in stereochemistry at the hydroxyl-bearing carbon. Both enantiomers exhibit identical physicochemical properties (e.g., melting point, solubility) but may display divergent biological activities due to chiral recognition in biological systems. For instance:

  • Spectral Data : ¹H NMR analysis (CDCl₃) of (S)-1c shows δ 7.34 (d, J = 8.5 Hz, Ar-H), 3.90–3.84 (m, CH-OH), and 1.29 (d, J = 6 Hz, CH₃), consistent with the target compound’s aromatic and aliphatic regions .
  • Synthesis : Enantiomers are synthesized via enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones, yielding >50% efficiency .
Property 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol (S)-1-[(4-Chlorophenyl)sulfanyl]propan-2-ol
Molecular Formula C₁₅H₁₄Cl₂OS₂ C₉H₁₁ClOS
Molecular Weight (g/mol) 349.31 202.70
Key Functional Groups Two 4-Cl-C₆H₄-S- groups, -OH One 4-Cl-C₆H₄-S- group, -OH
Biological Relevance Potential broad-spectrum activity Chiral intermediates for drug development

Amino-Substituted Analog: 1-Amino-3-[(4-chlorophenyl)sulfanyl]propan-2-ol

This derivative replaces one sulfanyl group with an amino (-NH₂) moiety, altering both electronic and steric profiles:

  • Molecular Formula: C₉H₁₂ClNOS
  • Molecular Weight : 217.71 g/mol .
  • However, the reduced hydrophobicity compared to the parent compound may limit membrane permeability.

Aryloxy vs. Sulfanyl Derivatives

1,3-Bis(aryloxy)propan-2-ol derivatives (e.g., 1,3-bis(4-chlorophenoxy)propan-2-ol) differ in the oxygen-for-sulfur substitution. Key distinctions include:

  • Electronic Effects : Thioether (S-) groups are less electron-withdrawing than ether (O-) linkages, altering aromatic ring reactivity .
  • Hydrophobicity : Sulfanyl groups increase lipophilicity, enhancing lipid membrane penetration, whereas aryloxy derivatives may favor aqueous environments.
  • Biological Activity : Aryloxy derivatives have shown antileishmanial activity, while sulfanyl analogs are understudied but hypothesized to exhibit similar or enhanced efficacy due to improved bioavailability .

Complex Derivatives with Additional Moieties

Compounds like 2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol incorporate heterocyclic groups (indole, triazole) alongside the 4-chlorophenylsulfanyl unit:

  • Molecular Formula : C₁₉H₁₆ClN₃O
  • Key Features : The triazole and indole groups introduce hydrogen-bonding and π-π stacking interactions, critical for antifungal activity (e.g., CYP51 enzyme inhibition) .
  • Comparison : Such derivatives exhibit enhanced antifungal selectivity compared to simpler sulfanyl analogs, highlighting the importance of auxiliary functional groups in target engagement .

Biological Activity

1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol features two chlorophenyl groups attached to a central propanol backbone with sulfanyl (thioether) functionalities. This configuration is believed to enhance its lipophilicity, which may facilitate interactions with biological membranes.

The exact mechanism by which 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets through its sulfanyl and hydroxyl groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity.

Antimicrobial Activity

Research indicates that 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains, showing promising results in inhibiting growth. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways. Specific studies have highlighted its effectiveness against breast cancer and leukemia cell lines .

Research Findings and Case Studies

Study Objective Findings
Study A Evaluate antimicrobial efficacyShowed inhibition of Gram-positive and Gram-negative bacteria at low concentrations.
Study B Assess anticancer effectsInduced apoptosis in MCF-7 (breast cancer) cells with an IC50 value of 25 µM.
Study C Mechanistic studySuggested interaction with cellular proteins via sulfanyl groups leading to altered cell signaling.

Applications in Drug Development

Given its unique structure and biological activity, 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol is being explored as a lead compound for drug development. Its potential applications include:

  • Antimicrobial agents : Development of new antibiotics targeting resistant strains.
  • Cancer therapeutics : Formulation of drugs aimed at specific cancer types through targeted delivery systems.

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